1-Bromo-4-(nonyloxy)benzene 1-Bromo-4-(nonyloxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13408490
InChI: InChI=1S/C15H23BrO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3
SMILES: CCCCCCCCCOC1=CC=C(C=C1)Br
Molecular Formula: C15H23BrO
Molecular Weight: 299.25 g/mol

1-Bromo-4-(nonyloxy)benzene

CAS No.:

Cat. No.: VC13408490

Molecular Formula: C15H23BrO

Molecular Weight: 299.25 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-(nonyloxy)benzene -

Specification

Molecular Formula C15H23BrO
Molecular Weight 299.25 g/mol
IUPAC Name 1-bromo-4-nonoxybenzene
Standard InChI InChI=1S/C15H23BrO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3
Standard InChI Key OZSZWNXULGXHIS-UHFFFAOYSA-N
SMILES CCCCCCCCCOC1=CC=C(C=C1)Br
Canonical SMILES CCCCCCCCCOC1=CC=C(C=C1)Br

Introduction

Chemical Identity and Structural Features

1-Bromo-4-(nonyloxy)benzene (C₁₅H₂₃BrO) consists of a benzene ring with two substituents:

  • Bromine at position 1, imparting electrophilic reactivity.

  • Nonyloxy group (-O-C₉H₁₉) at position 4, contributing hydrophobicity and influencing mesophase behavior in liquid crystals.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₅H₂₃BrO
Molecular Weight299.25 g/mol
IUPAC Name1-Bromo-4-(nonyloxy)benzene
CAS Registry NumberNot explicitly listed in provided sources

The bromine atom’s electronegativity deactivates the ring toward electrophilic substitution, while the nonyloxy group’s electron-donating nature (+I effect) activates specific positions for further functionalization.

Synthesis Pathways

Williamson Ether Synthesis

A common route involves two steps:

  • Etherification: Reaction of 4-bromophenol with nonyl bromide in the presence of a base (e.g., K₂CO₃):

    4-BrC6H4OH+C9H19BrBaseC15H23BrO+HBr4\text{-BrC}_6\text{H}_4\text{OH} + \text{C}_9\text{H}_{19}\text{Br} \xrightarrow{\text{Base}} \text{C}_{15}\text{H}_{23}\text{BrO} + \text{HBr}

    This method requires anhydrous conditions to avoid hydrolysis .

  • Purification: Distillation or column chromatography to isolate the product, analogous to bromobenzene refinement techniques described in patent CN112194562A .

Direct Bromination of 4-Nonyloxybenzene

Alternative approaches involve brominating 4-nonyloxybenzene using Lewis acids (e.g., FeCl₃ or AlCl₃) as catalysts :

C15H23OC6H5+Br2FeCl3C15H23BrO+HBr\text{C}_{15}\text{H}_{23}\text{O} \cdot \text{C}_6\text{H}_5 + \text{Br}_2 \xrightarrow{\text{FeCl}_3} \text{C}_{15}\text{H}_{23}\text{BrO} + \text{HBr}

Key parameters include:

  • Temperature control (<40°C) to minimize polybromination .

  • Bromine purity (moisture <100 ppm) to enhance reaction efficiency .

Physicochemical Properties

Thermal Stability

  • Boiling Point: Estimated at 280–300°C (extrapolated from similar brominated aromatics).

  • Melting Point: Likely <25°C due to the nonyloxy group’s plasticizing effect.

Solubility

  • Hydrophobicity: High logP (~4.5), favoring solubility in organic solvents (e.g., toluene, dichloromethane).

  • Polar Solvents: Limited solubility in water or methanol.

Spectroscopic Data

  • ¹H NMR: Expected signals at δ 6.8–7.3 ppm (aromatic protons) and δ 0.8–1.5 ppm (nonyl chain protons).

  • IR Spectroscopy: Peaks at 1250 cm⁻¹ (C-O stretch) and 550 cm⁻¹ (C-Br stretch).

Applications

Liquid Crystal Research

The nonyloxy chain promotes molecular alignment in mesophases, making the compound a candidate for:

  • Display technologies: As a component in nematic or smectic phases.

  • Thermotropic behavior: Adjusting phase transition temperatures via alkyl chain length.

Organic Synthesis Intermediate

  • Cross-coupling reactions: Suzuki-Miyaura couplings to construct biaryl systems.

  • Protecting groups: The bromine atom serves as a leaving group for nucleophilic substitution.

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